molecular formula C11H11F3O B13042206 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13042206
M. Wt: 216.20 g/mol
InChI Key: APZWTCCWHJOWQD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydronaphthalen-1-ol structure

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, which combine the properties of the trifluoromethyl group with the tetrahydronaphthalen-1-ol scaffold. This combination results in enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10,15H,2-3,6H2

InChI Key

APZWTCCWHJOWQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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